molecular formula C24H33NO2P2 B3339481 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide CAS No. 1044553-58-3

2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide

Cat. No.: B3339481
CAS No.: 1044553-58-3
M. Wt: 429.5 g/mol
InChI Key: ODYDZUFLMKTRIF-NCXUSEDFSA-N
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Description

2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide is a complex organophosphorus compound known for its applications in asymmetric hydrogenation reactions. This compound is characterized by its unique structure, which includes two phospholane rings and a maleimide group, making it a valuable ligand in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide typically involves the reaction of 2,5-dimethylphospholane with maleimide derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or palladium to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, succinimides, and substituted phospholane derivatives, which are valuable intermediates in further synthetic applications .

Scientific Research Applications

2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide is widely used in scientific research due to its role as a ligand in asymmetric hydrogenation reactions. Its applications include:

    Chemistry: Used as a chiral ligand in the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide exerts its effects involves coordination with transition metals to form active catalytic complexes. These complexes facilitate the transfer of hydrogen atoms in asymmetric hydrogenation reactions, leading to the formation of chiral products. The molecular targets include various unsaturated substrates, and the pathways involve the activation of hydrogen and substrate molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride
  • 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]-3,3,4,4-tetrafluoro-1-cyclobutene
  • (S)-6,6′-Dimethoxybiphenyl-2,2′-diylbis[bis(3,5-dimethylphenyl)phosphine]

Uniqueness

Compared to similar compounds, 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide is unique due to its specific combination of phospholane rings and a maleimide group, which provides enhanced stability and selectivity in catalytic reactions. This makes it a preferred choice for asymmetric hydrogenation processes .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO2P2/c1-14-11-15(2)13-20(12-14)25-23(26)21(28-16(3)7-8-17(28)4)22(24(25)27)29-18(5)9-10-19(29)6/h11-13,16-19H,7-10H2,1-6H3/t16-,17-,18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYDZUFLMKTRIF-NCXUSEDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4C(CCC4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4[C@@H](CC[C@H]4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide
Reactant of Route 2
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2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide
Reactant of Route 3
2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide
Reactant of Route 4
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2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide
Reactant of Route 5
2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide
Reactant of Route 6
Reactant of Route 6
2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide

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